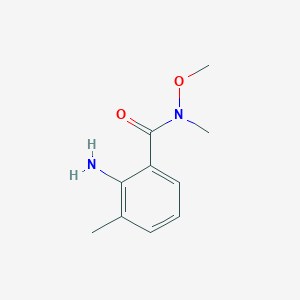










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].Cl.[CH3:13][NH:14][O:15][CH3:16].C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>C(Cl)Cl.CCN(CC)CC>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:14]([O:15][CH3:16])[CH3:13])=[O:5] |f:1.2|
|


|
Name
|
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1C
|
|
Name
|
|
|
Quantity
|
14.45 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCN(CC)CC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to give a pale brown suspension
|
|
Type
|
CUSTOM
|
|
Details
|
to give a light brown/red solution
|
|
Type
|
WASH
|
|
Details
|
The mixture was then washed with 10% LiCl aq
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with 10% aqueous LiCl and aqueous NaHCO3
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the filtrate dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=CC=C1C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.22 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |